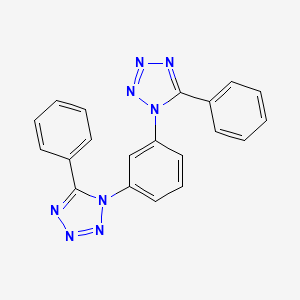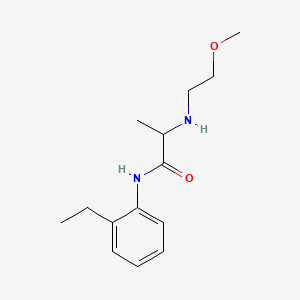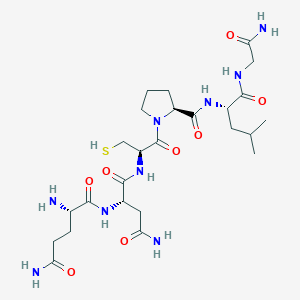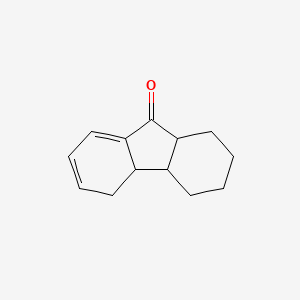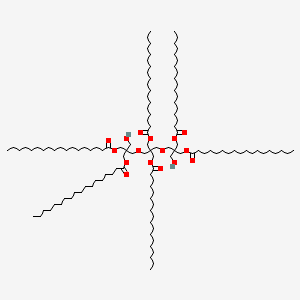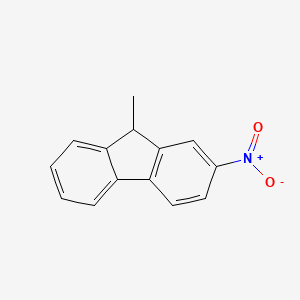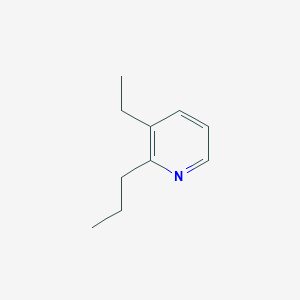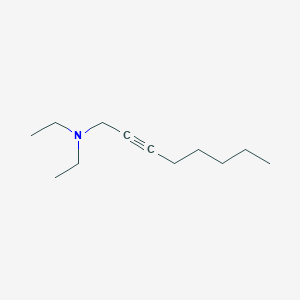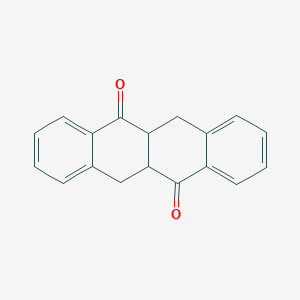![molecular formula C17H16O2S B14459156 2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione CAS No. 72340-93-3](/img/structure/B14459156.png)
2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione is a complex organic compound that features a cyclopentane ring substituted with a methyl group, a naphthylmethyl sulfanyl group, and two ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione typically involves the alkylation of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide. This reaction primarily yields the O-alkylation product, although mixtures of C- and O-alkyl derivatives can also be obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar alkylation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The naphthylmethyl sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione has several scientific research applications:
Chemistry: It serves as a synthon for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The naphthylmethyl sulfanyl group can participate in binding interactions, while the cyclopentane-1,3-dione moiety can undergo chemical transformations that modulate biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-naphthyl-1,3-dione
- 2-Methyl-2-{[(naphthalen-2-yl)methyl]sulfanyl}cyclopentane-1,3-dione
- 2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclohexane-1,3-dione
Uniqueness
2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione is unique due to its specific substitution pattern and the presence of both a naphthylmethyl sulfanyl group and a cyclopentane-1,3-dione core. This combination of structural features imparts distinct chemical and biological properties that differentiate it from similar compounds .
Propriétés
Numéro CAS |
72340-93-3 |
|---|---|
Formule moléculaire |
C17H16O2S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-methyl-2-(naphthalen-1-ylmethylsulfanyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C17H16O2S/c1-17(15(18)9-10-16(17)19)20-11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3 |
Clé InChI |
ZACBSQBFAATJGA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CCC1=O)SCC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


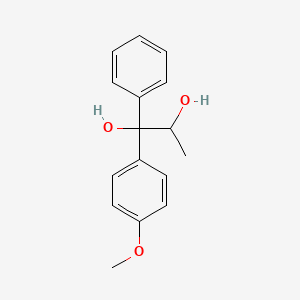
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
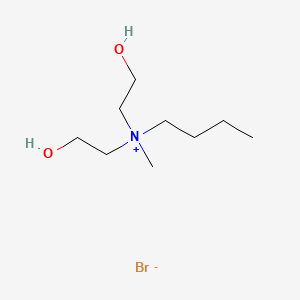
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
